7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a nitrogenous heterocyclic compound featuring a fused triazole-pyrimidine core with a carboxamide substituent at position 6 and a ketone group at position 5. This scaffold is part of the broader [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for its diverse pharmacological and agrochemical applications, including anticancer, antimicrobial, and herbicidal activities .
Properties
CAS No. |
918794-78-2 |
|---|---|
Molecular Formula |
C6H5N5O2 |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C6H5N5O2/c7-4(12)3-1-8-6-9-2-10-11(6)5(3)13/h1-2H,(H2,7,12)(H,8,9,10) |
InChI Key |
JOOJJVXNXRNGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The typical synthetic approach to 7-Oxo-1,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxamide involves:
- Starting Materials: 5-amino-1,2,4-triazole derivatives and β-ketoesters or acetoacetamide derivatives.
- Key Steps:
- Condensation: Aminotriazole reacts with a carbonyl compound such as ethyl acetoacetate or acetoacetamide to form an intermediate.
- Cyclization: The intermediate undergoes intramolecular cyclization to close the fused triazolo-pyrimidine ring.
- Oxidation: The keto group at position 7 is introduced or stabilized via controlled oxidation steps.
- Reaction Conditions: Typically involve refluxing in polar aprotic solvents like DMF (dimethylformamide) or ethanol, sometimes with acidic catalysis to promote cyclization.
Representative Experimental Procedure
- A mixture of 5-amino-1,2,4-triazole (2 mmol), acetoacetamide (2 mmol), and an aldehyde derivative (e.g., 4-(2,4-dinitrophenoxy)benzaldehyde, 1 mmol) is refluxed in 0.5 mL DMF for 40 minutes.
- After cooling, methanol (~20 mL) is added to precipitate the product, which is filtered and crystallized from methanol to yield the triazolopyrimidine derivative.
Industrial Scale Considerations
- Industrial synthesis optimizes the batch process by employing continuous flow reactors to maintain consistent temperature and reaction times, improving yield and purity.
- Automated synthesis equipment and stringent quality control ensure reproducibility and scalability.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Condensation | 5-amino-1,2,4-triazole + β-ketoester or acetoacetamide | Formation of intermediate | Reflux in DMF or ethanol; acid catalysis may be used |
| Cyclization | Heating under reflux | Ring closure | 40 min to several hours depending on substrates |
| Oxidation | Oxidizing agents (e.g., potassium permanganate) | Introduction/stabilization of keto group | Controlled to avoid overoxidation |
| Purification | Crystallization from methanol | Isolation of pure compound | Yields white crystalline solid |
Analytical and Characterization Data
- Melting Point: Typically around 179 °C for related derivatives.
- Spectroscopy:
- [^1H NMR](pplx://action/followup): Signals consistent with aromatic and amide protons; chemical shifts depend on substituents.
- IR Spectra: Characteristic bands for C=O (keto and amide), C-N, and triazole ring vibrations.
- Mass Spectrometry: Molecular ion peak corresponding to 179.14 g/mol confirms molecular weight.
- Chromatography: Thin Layer Chromatography (TLC) used to monitor reaction progress with solvent systems such as hexane:ethyl acetate or toluene:methanol.
Research Findings and Optimization
- Increasing equivalents of acidic catalyst (e.g., acetic acid) during the condensation and cyclization steps improves yields significantly, from ~34% to 74% in related triazolopyrimidine syntheses.
- Solvent choice is critical: polar aprotic solvents like DMF promote cyclization, whereas non-polar solvents often fail to yield the product.
- Reaction time and temperature must be optimized to balance complete conversion and minimize by-products.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Effect on Synthesis |
|---|---|---|
| Temperature | Reflux (~120-150 °C in DMF/ethanol) | Promotes condensation and cyclization |
| Reaction Time | 40 min to several hours | Longer times increase yield but risk side reactions |
| Solvent | DMF, ethanol, methanol (for crystallization) | DMF favors cyclization; methanol for isolation |
| Catalyst | Acetic acid (2-6 equivalents) | Enhances yield and reaction rate |
| Purification Method | Crystallization from methanol | Produces high purity white crystals |
Chemical Reactions Analysis
Types of Reactions
7-Oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of 7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine compounds exhibit antiviral properties. For instance, compounds designed from this scaffold have shown effectiveness against viral infections by inhibiting viral replication mechanisms. A notable study demonstrated that certain derivatives could significantly reduce viral load in infected cell cultures by targeting viral enzymes essential for replication .
Antitumor Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways. For example, a derivative was found to inhibit cell proliferation and promote apoptosis in human breast cancer cells by modulating the expression of key regulatory proteins involved in cell cycle progression .
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal explored the antiviral efficacy of a specific derivative of 7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide against influenza viruses. The compound was administered to infected mice and resulted in a significant reduction in viral titers compared to control groups. Histopathological analysis revealed less lung damage and inflammation in treated animals .
Case Study 2: Anticancer Activity
In another investigation focusing on breast cancer treatment, researchers synthesized several derivatives and tested their cytotoxicity against MCF-7 cell lines. One derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents. Mechanistic studies indicated that the compound triggered mitochondrial-mediated apoptosis pathways .
Mechanism of Action
The mechanism of action of 7-Oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes in pathogenic bacteria, leading to the disruption of essential metabolic processes and ultimately causing cell death . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Structural Comparison
The [1,2,4]triazolo[1,5-a]pyrimidine core serves as a versatile scaffold, with biological activity heavily influenced by substituent patterns. Key structural variations among analogs include:
Key Observations :
Key Observations :
- Anticancer activity is prominent in carboxamide-substituted triazolopyrimidines. The 2-amino derivative 5l shows potent cytotoxicity, while the 7-oxo analog ZINC000021797248 targets metalloproteinases, suggesting divergent mechanisms .
- Substituent position matters: 2-Amino groups enhance antiproliferative effects, whereas 7-oxo groups may favor enzyme inhibition .
- Agrochemical applications are linked to sulfonamide derivatives, highlighting the scaffold’s versatility .
Biological Activity
The compound 7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential in medicinal chemistry, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The chemical structure of 7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be represented as follows:
- IUPAC Name : 7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Molecular Formula : C₇H₈N₄O₂
- Molecular Weight : 168.17 g/mol
Anticancer Properties
Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance:
- Case Study : A series of triazolo[1,5-a]pyrimidine indole derivatives were synthesized and evaluated for their anticancer properties. Among these, compound H12 showed remarkable activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC₅₀ values of 9.47 μM, 9.58 μM, and 13.1 μM respectively. This was notably more potent than the standard drug 5-Fluorouracil (5-Fu) .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For example:
- Compound H12 was found to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and other associated proteins. This resulted in induced apoptosis and cell cycle arrest at the G2/M phase in MGC-803 cells .
Antiviral Activity
The compound also shows promise in antiviral applications. Research indicates that certain triazolopyrimidine derivatives can inhibit viral replication effectively.
- Case Study : Patents have been filed highlighting the utility of these compounds in treating viral diseases, suggesting that they may interfere with viral enzymes or replication processes .
Antibacterial and Anti-inflammatory Effects
Triazolopyrimidine compounds have been noted for their antibacterial and anti-inflammatory properties as well.
- Antibacterial Activity : Certain derivatives have displayed strong inhibitory effects against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro tests show significant potency compared to standard antibiotics .
- Anti-inflammatory Activity : Some compounds exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways .
Comparative Analysis
The following table summarizes the biological activities of various triazolopyrimidine derivatives compared to 7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide:
| Compound | Activity Type | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 7-Oxo-1,7-dihydro... | Anticancer | 9.47 | Effective against gastric cancer |
| H12 | Anticancer | 9.58 | Effective against colon cancer |
| H12 | Anticancer | 13.1 | Effective against breast cancer |
| Triazolo derivative 15 | Antiviral | <10 | Inhibits viral replication |
| Triazolo derivative 14 | Antibacterial | <20 | Inhibitory effect on S. aureus |
| Triazolo derivative 78 | Anti-inflammatory | N/A | Modulates inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
